Isamine blue

CAS No.:

Cat. No.: VC18505665

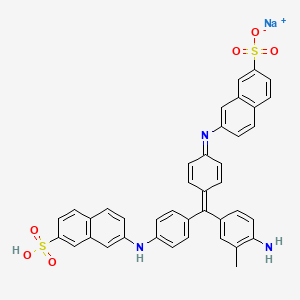

Molecular Formula: C40H30N3NaO6S2

Molecular Weight: 735.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C40H30N3NaO6S2 |

|---|---|

| Molecular Weight | 735.8 g/mol |

| IUPAC Name | sodium;7-[[4-[(4-amino-3-methylphenyl)-[4-[(7-sulfonaphthalen-2-yl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]amino]naphthalene-2-sulfonate |

| Standard InChI | InChI=1S/C40H31N3O6S2.Na/c1-25-20-30(10-19-39(25)41)40(28-4-11-33(12-5-28)42-35-15-2-26-8-17-37(50(44,45)46)23-31(26)21-35)29-6-13-34(14-7-29)43-36-16-3-27-9-18-38(51(47,48)49)24-32(27)22-36;/h2-24,42H,41H2,1H3,(H,44,45,46)(H,47,48,49);/q;+1/p-1 |

| Standard InChI Key | UJMOQGMQIUKDFI-UHFFFAOYSA-M |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC4=C(C=C3)C=CC(=C4)S(=O)(=O)[O-])C=C2)C5=CC=C(C=C5)NC6=CC7=C(C=C6)C=CC(=C7)S(=O)(=O)O)N.[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Isamine blue, systematically named sodium 7-[[4-[(4-amino-3-methylphenyl)-[4-[(7-sulfonaphthalen-2-yl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]amino]naphthalene-2-sulfonate, is recognized by multiple synonyms, including Direct Blue 41, Pyrrole Blue, and CI 42700 . Its structure features a bis-azo group () connecting aromatic naphthalene and benzene rings, with sulfonate () and amine () functional groups contributing to its solubility and reactivity .

Structural Analysis

The compound’s SMILES notation is:

This configuration underscores its planar geometry and conjugated π-system, which are critical for its chromophoric properties .

Historical Background and Synthesis

Discovery and Early Use

Isamine blue was first synthesized in the late 19th century by Raphael Meldola, a British chemist renowned for his work on synthetic dyes . Initially developed for textile dyeing, its utility expanded into biomedical research due to its staining properties .

Synthesis Methodology

The synthesis involves two key steps:

-

Coupling Reaction: Basic Violet 14 (CI 42510) reacts with naphthalen-2-amine under controlled heating to form a bis-azo intermediate .

-

Sulfonation: The intermediate undergoes disulfonation, followed by neutralization with sodium hydroxide to yield the sodium salt .

This process is summarized in the following table:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Basic Violet 14, naphthalen-2-amine, heat | Bis-azo intermediate |

| 2 | Sulfuric acid, sodium hydroxide | Isamine blue (sodium salt) |

Physical and Chemical Properties

Solubility and Stability

Isamine blue is sparingly soluble in cold water but dissolves readily in hot water, forming a green-blue solution . It is insoluble in ethanol and acetone, which limits its use in non-aqueous systems .

Reactivity

-

Acidic Conditions: In concentrated sulfuric acid, the compound turns reddish-brown, precipitating as blue solids upon dilution .

-

Alkaline Conditions: Treatment with sodium hydroxide yields a violet-black solution with precipitate formation .

Performance Standards

The dye’s industrial suitability is evaluated using ISO and AATCC benchmarks:

| Property | ISO Rating | AATCC Rating |

|---|---|---|

| Acid Resistance | 3–4 | 2–3 |

| Alkali Resistance | 1 | 1 |

| Light Fastness | 1 | 1 |

| Soaping Fastness | 1 | 1 |

These ratings indicate moderate acid resistance but poor stability under light and alkaline conditions .

Applications in Industry and Biomedicine

Textile Dyeing

As a direct dye, isamine blue binds to cellulose fibers without mordants, making it cost-effective for cotton and silk . Its intense coloration (λₘₐₓ ≈ 580–620 nm) is attributed to the extended conjugation system .

Biomedical Research

-

Histological Staining: The dye’s affinity for acidic tissues enables visualization of cellular structures in microscopy .

-

Antimicrobial Studies: Preliminary studies suggest inhibitory effects on Gram-positive bacteria, though mechanisms remain under investigation .

Recent Developments and Future Directions

2025 Updates

PubChem’s February 2025 update refined isamine blue’s 3D conformational data, though computational modeling remains challenging due to its large size and mixed salt composition .

Sustainability Initiatives

Efforts to replace sulfonated azo dyes with eco-friendly alternatives have reduced isamine blue’s market share, yet its cost-effectiveness ensures continued use in developing economies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume